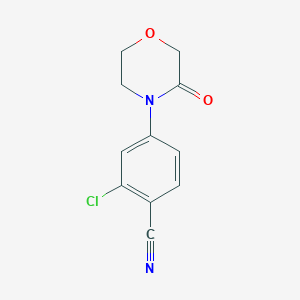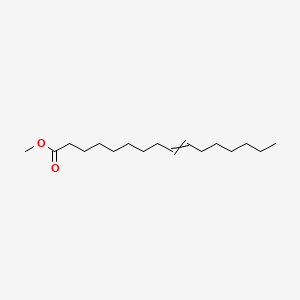
9-hexadecenoic acid, methyl ester, (9Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate, is a fatty acid methyl ester with the molecular formula C17H32O2. It is a monounsaturated fatty acid ester derived from palmitoleic acid. This compound is commonly found in various natural sources, including fish oils and vegetable oils. It is known for its cytoprotective and growth-promoting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Hexadecenoic acid, methyl ester, (9Z)- can be synthesized through the esterification of palmitoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of 9-hexadecenoic acid, methyl ester, (9Z)- often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including methyl palmitoleate .
Análisis De Reacciones Químicas
Types of Reactions
9-Hexadecenoic acid, methyl ester, (9Z)- undergoes various chemical reactions, including:
Hydrogenation: The double bond in the compound can be hydrogenated to form the saturated methyl ester, methyl palmitate.
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under elevated pressure and temperature.
Oxidation: Common oxidizing agents include peracids or molecular oxygen in the presence of a catalyst.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a base catalyst like sodium methoxide.
Major Products Formed
Hydrogenation: Methyl palmitate
Oxidation: Epoxides and other oxygenated derivatives
Transesterification: Various fatty acid esters depending on the alcohol used
Aplicaciones Científicas De Investigación
9-Hexadecenoic acid, methyl ester, (9Z)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 9-hexadecenoic acid, methyl ester, (9Z)- exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways related to inflammation and cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Methyl palmitate: The saturated counterpart of methyl palmitoleate.
Methyl oleate: Another monounsaturated fatty acid methyl ester with a longer carbon chain.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Uniqueness
9-Hexadecenoic acid, methyl ester, (9Z)- is unique due to its specific double bond position (9Z), which imparts distinct physical and chemical properties compared to other fatty acid methyl esters. Its cytoprotective and growth-promoting properties also distinguish it from similar compounds .
Propiedades
Número CAS |
3913-63-1 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
methyl hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3 |
Clave InChI |
IZFGRAGOVZCUFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


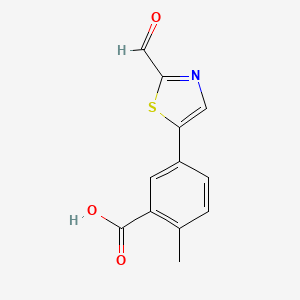
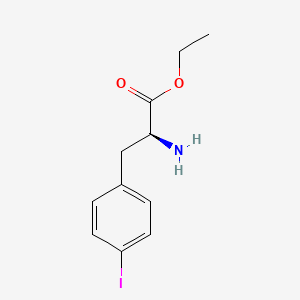
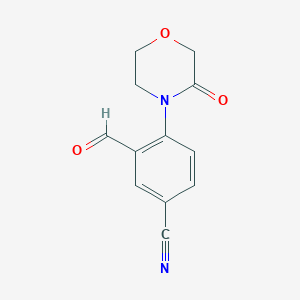
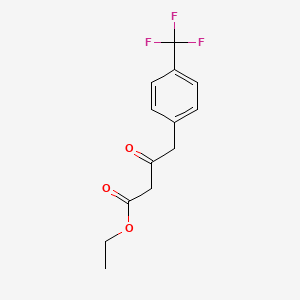
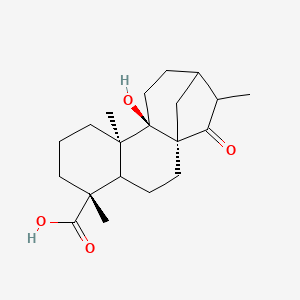
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

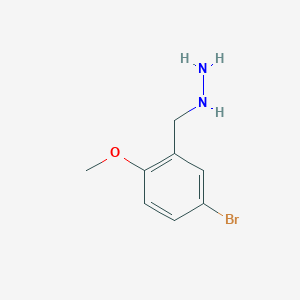

![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
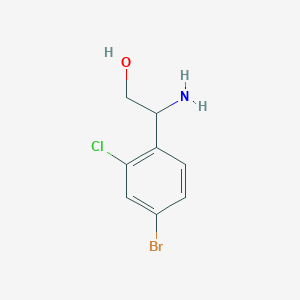
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

